molecular formula C17H15FN2OS3 B2448632 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 941875-35-0

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2448632
CAS No.: 941875-35-0
M. Wt: 378.5
InChI Key: FGWVLJOFTYLPLI-UHFFFAOYSA-N
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Description

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a fluorobenzyl group, and a thiophene moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS3/c18-13-5-3-12(4-6-13)10-23-17-20-14(11-24-17)8-16(21)19-9-15-2-1-7-22-15/h1-7,11H,8-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWVLJOFTYLPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiazole intermediate.

    Attachment of the Thiophene Moiety: The thiophene moiety is incorporated through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Final Acetamide Formation: The final step involves the acylation of the intermediate with an acylating agent, such as acetyl chloride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazole ring or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts for Suzuki or Stille coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced thiazole derivatives.

Scientific Research Applications

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.

    2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The uniqueness of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide lies in the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C15H14FN3SC_{15}H_{14}FN_3S and a molecular weight of approximately 293.35g/mol293.35\,g/mol. Its structure includes:

  • A thiazole ring
  • A thiophenyl group
  • A fluorobenzyl thioether moiety

These structural components contribute to its unique biological properties and interactions with various biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H14FN3SC_{15}H_{14}FN_3S
Molecular Weight293.35g/mol293.35\,g/mol

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorobenzyl group may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. This interaction can result in either inhibition or modulation of enzyme activity, influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antibacterial Activity :
    • The compound has shown efficacy against both gram-positive and gram-negative bacteria, making it a candidate for further research in combating bacterial infections.
    • It functions by inhibiting key enzymes involved in bacterial fatty acid biosynthesis, which is critical for bacterial growth and survival.
  • Anticancer Potential :
    • Preliminary studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells.
  • Enzyme Inhibition :
    • Binding studies have indicated that this compound may inhibit certain enzymes by occupying their active sites or allosteric sites, leading to a decrease in their activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Efficacy :
    • A study demonstrated that this compound exhibited significant antibacterial activity against antibiotic-resistant strains of Staphylococcus aureus. The compound's mechanism involved the inhibition of the FabI enzyme, crucial for fatty acid biosynthesis in bacteria.
  • Anticancer Studies :
    • In vitro studies showed that this compound could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.
  • Enzyme Interaction Studies :
    • Molecular docking simulations revealed strong binding affinity between the compound and specific target enzymes involved in metabolic pathways. These findings suggest potential therapeutic applications in metabolic disorders .

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